8-iso Prostaglandin E1
Description
Historical Context of Isoprostane Discovery
The discovery of isoprostanes in 1990 by Drs. L. Jackson Roberts and Jason D. Morrow at Vanderbilt University marked a significant breakthrough in the field of free radical research. wikipedia.orgvumc.orgnajms.com Their initial finding identified a series of compounds isomeric to prostaglandin (B15479496) F2α, which they termed F2-isoprostanes. nih.govnih.gov These molecules were found to be produced in vivo in humans through a mechanism independent of the cyclooxygenase (COX) enzymes, which are responsible for the synthesis of classical prostaglandins (B1171923). labmed.org.twahajournals.org This discovery was initially accidental, arising from the observation of unknown peaks adjacent to a prostaglandin metabolite during routine analysis of stored plasma samples. labmed.org.tw Further investigation revealed that these novel compounds were specific and reliable markers of lipid peroxidation and, by extension, oxidative stress in vivo. ahajournals.orgnih.govresearchgate.net
Differentiation from Cyclooxygenase-Derived Prostanoids
The primary distinction between isoprostanes and cyclooxygenase-derived prostanoids lies in their mechanism of formation. portlandpress.com Classical prostanoids, such as prostaglandins, prostacyclins, and thromboxanes, are synthesized through a tightly regulated enzymatic pathway initiated by the cyclooxygenase (COX) enzymes (COX-1 and COX-2). wikipedia.orgnih.govvaia.com This enzymatic process converts arachidonic acid into the intermediate prostaglandin H2 (PGH2), which is then further metabolized by specific synthases into various prostanoids. wikipedia.orgresearchgate.net
In stark contrast, isoprostanes are formed non-enzymatically when free radicals directly attack arachidonic acid while it is still esterified within phospholipids (B1166683) in cell membranes. ahajournals.orgpnas.org This free radical-catalyzed peroxidation leads to the formation of a series of endoperoxide intermediates that are structurally similar to PGH2 but are generated without enzymatic control. ahajournals.orgresearchgate.net These intermediates are then reduced to form various isoprostane isomers. researchgate.net A key difference is that isoprostanes are formed in situ on phospholipids and are subsequently released by phospholipases, whereas classical prostaglandins are synthesized from free arachidonic acid. ahajournals.orgpnas.orgdiva-portal.org This fundamental difference in biosynthesis means that the production of isoprostanes is not inhibited by nonsteroidal anti-inflammatory drugs (NSAIDs) that target COX enzymes. wikipedia.org
| Feature | Cyclooxygenase-Derived Prostanoids | Isoprostanes (e.g., 8-iso Prostaglandin E1) |
| Formation | Enzymatic (Cyclooxygenase - COX) wikipedia.orgnih.gov | Non-enzymatic (Free radical-catalyzed) wikipedia.orgresearchgate.net |
| Precursor State | Free arachidonic acid ahajournals.org | Arachidonic acid esterified in phospholipids ahajournals.orgpnas.org |
| Catalyst | COX-1 and COX-2 enzymes nih.govresearchgate.net | Free radicals/Reactive Oxygen Species wikipedia.orgportlandpress.com |
| Inhibition by NSAIDs | Yes vaia.com | No wikipedia.org |
| Stereochemistry | Specific stereoisomers produced wikipedia.org | A mixture of up to 64 stereoisomers can be formed wikipedia.org |
| Primary Role | Homeostatic functions and inflammation mediation nih.gov | Primarily biomarkers and mediators of oxidative stress nih.govresearchgate.net |
Structure
3D Structure
Properties
IUPAC Name |
7-[3-hydroxy-2-[(E)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h12-13,15-17,19,21,23H,2-11,14H2,1H3,(H,24,25)/b13-12+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMVPRGQOIOIIMI-OUKQBFOZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C(CC(=O)C1CCCCCCC(=O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC(/C=C/C1C(CC(=O)C1CCCCCCC(=O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
745-65-3 | |
| Record name | alprostadil | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165559 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Biosynthesis and Formation Pathways of 8 Iso Prostaglandin E1
Free Radical-Catalyzed Peroxidation of Polyunsaturated Fatty Acids
The principal pathway for the formation of 8-iso Prostaglandin (B15479496) E1 is the non-enzymatic peroxidation of polyunsaturated fatty acids initiated by free radicals. This process is a key indicator of oxidative stress within the body. Isoprostanes, including 8-iso PGE1, are considered reliable biomarkers of lipid peroxidation and oxidative injury. medchemexpress.comnih.gov
Role of Arachidonic Acid in Membrane Phospholipids (B1166683)
Arachidonic acid, a 20-carbon omega-6 polyunsaturated fatty acid, is the essential precursor for the synthesis of 8-iso PGE1. caymanchem.comlipidmaps.org It is one of the most abundant fatty acids within the phospholipids that constitute cellular membranes, contributing to their fluidity and function. nih.gov
Under conditions of oxidative stress, reactive oxygen species can attack these membrane phospholipids, leading to the liberation of arachidonic acid or its peroxidation while still esterified within the membrane. This initiates a cascade of chemical reactions that result in the formation of various isoprostanes.
Non-Enzymatic Mechanisms of Isoprostane Formation
The formation of isoprostanes, such as 8-iso PGE1, is a multi-step process that occurs independently of enzymes like cyclooxygenase. caymanchem.com The key steps in this non-enzymatic pathway are:
Initiation : Free radicals abstract a hydrogen atom from one of the carbons on the arachidonic acid backbone.
Propagation : Molecular oxygen reacts with the resulting carbon-centered radical to form a peroxyl radical.
Cyclization : This peroxyl radical can then undergo endocyclization to form a bicyclic endoperoxide intermediate, which is a structural hallmark of prostanoids.
Further Reactions : Additional oxygen can be incorporated, and subsequent reduction reactions lead to the formation of a stable isoprostane structure.
This free radical-catalyzed mechanism lacks the stereospecificity of enzymatic reactions, which gives rise to a diverse array of isomers. nih.gov
Potential Enzymatic Contributions to Isoprostane Formation
While the primary route of 8-iso PGE1 formation is non-enzymatic, there is evidence to suggest that enzymatic systems may contribute to the production of other isoprostanes, such as 8-iso-PGF2α. nih.gov Studies have shown that prostaglandin-endoperoxide synthases (PGHS-1 and -2), the same enzymes responsible for prostaglandin synthesis, can also produce 8-iso-PGF2α, particularly in inflammatory conditions. nih.govresearchgate.net However, the contribution of these enzymes to the formation of 8-iso Prostaglandin E1 specifically is less well-defined. It is important to note that even in cases where enzymes are involved in the formation of some isoprostanes, the initial peroxidation of arachidonic acid can still be a non-enzymatic, free-radical mediated event.
Isomeric Diversity within Isoprostane Families
The non-enzymatic nature of isoprostane formation leads to a significant diversity of isomers. nih.gov For any given isoprostane, including those in the E1 series, multiple stereoisomers can be formed. This is a direct consequence of the random nature of free radical attack on the arachidonic acid chain and the subsequent cyclization steps. For example, research has identified the presence of multiple 8-isoprostaglandin compounds in biological samples. caymanchem.com This isomeric complexity is a distinguishing feature of isoprostanes compared to the highly specific products of enzymatic pathways.
Interactive Data Table: Key Precursors and Intermediates in 8-iso PGE1 Formation
| Compound/Intermediate | Class | Role in 8-iso PGE1 Formation |
| Arachidonic Acid | Polyunsaturated Fatty Acid | Primary precursor molecule |
| Phospholipids | Lipid | Source of arachidonic acid in cell membranes |
| Free Radicals | Reactive Species | Initiators of the peroxidation cascade |
| Peroxyl Radical | Radical Intermediate | Formed after initial oxygen addition to arachidonic acid |
| Bicyclic Endoperoxide | Intermediate | Key cyclic structure formed during the cascade |
Interactive Data Table: Comparison of Formation Pathways
| Pathway | Key Feature | Stereospecificity | Primary Product Type |
| Non-Enzymatic (Free Radical) | Initiated by reactive oxygen species | Low (produces multiple isomers) | Isoprostanes (e.g., 8-iso PGE1) |
| Enzymatic (Cyclooxygenase) | Catalyzed by COX-1 and COX-2 enzymes | High (produces specific isomers) | Prostaglandins (B1171923) (e.g., PGE1) |
Analytical Methodologies for Quantification and Characterization of 8 Iso Prostaglandin E1
Chromatographic Techniques
Chromatographic techniques are powerful tools for the separation, identification, and quantification of 8-iso PGE1 from complex biological matrices. These methods are renowned for their high specificity and accuracy, particularly when coupled with mass spectrometry.
Gas Chromatography-Mass Spectrometry (GC-MS/MS)
Gas Chromatography-Mass Spectrometry (GC-MS/MS) stands as a highly sensitive and specific method for the analysis of prostaglandins (B1171923), including 8-iso PGE1. However, the use of GC/MS for isoprostane measurement can be time-consuming due to the need for extensive sample preparation, which includes complicated solid-phase extraction (SPE) steps and derivatization reactions. mdpi.com
Before analysis by GC-MS, the non-volatile 8-iso PGE1 must be converted into a volatile derivative. A common derivatization process involves the conversion of the analyte into a pentafluorobenzyl (PFB) ester trimethylsilyl (B98337) (TMS) ether derivative. nih.gov This derivatization enhances the compound's volatility and improves its chromatographic behavior.
Sample purification is a critical step to remove interfering substances from biological samples. Immunoaffinity column chromatography is a highly specific method used to isolate the target analyte before GC-MS analysis. nih.gov While GC-MS is considered a gold standard for its precision and accuracy compared to immunoassays, the derivatization process can sometimes introduce artifacts and contamination. mdpi.commdpi.com
The detection is typically performed in the electron-capture negative-ion chemical ionization (EC-NICI) mode, which offers excellent sensitivity for electrophilic derivatives like the PFB esters. nih.gov Tandem mass spectrometry (MS/MS) further enhances specificity by monitoring specific fragmentation patterns of the derivatized 8-iso PGE1.
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS)
High-Performance Liquid Chromatography (HPLC) and its more advanced version, Ultra-High-Performance Liquid Chromatography (UPLC), coupled with tandem mass spectrometry (MS/MS), have become the methods of choice for the quantification of 8-iso PGE1. These techniques offer high sensitivity, specificity, and throughput, and avoid the need for derivatization required in GC-MS. mdpi.com
Chromatographic Separation: The separation of 8-iso PGE1 from its isomers and other interfering compounds is crucial for accurate quantification. nih.gov This is typically achieved using reversed-phase chromatography.
| Parameter | Typical Conditions |
| Column | C18 reversed-phase column (e.g., Acquity UPLC BEH C18, Accucore RP-MS) mdpi.comnih.gov |
| Mobile Phase A | 0.1% acetic acid or 0.15% formic acid in water mdpi.comnih.govcdc.gov |
| Mobile Phase B | Acetonitrile (B52724) or a mixture of acetonitrile and methanol (B129727) with 0.1% acetic acid or 0.15% formic acid mdpi.comnih.govcdc.gov |
| Flow Rate | 0.15 - 0.65 mL/min mdpi.comnih.govnih.gov |
| Elution | Gradient elution is commonly used to achieve optimal separation. mdpi.comnih.gov |
Mass Spectrometric Detection: Tandem mass spectrometry, particularly using a triple quadrupole mass spectrometer, is employed for detection. The analysis is typically performed in the negative ion mode using electrospray ionization (ESI). mdpi.com Multiple reaction monitoring (MRM) is used to enhance selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. For instance, a common transition for a related isoprostane, 8-iso-PGF2α, is m/z 353.1 → 193.2. mdpi.com While 8-iso-PGE2 can coelute with PGE2, other isomers like 8-iso-15-keto PGF2α are well resolved. nih.gov
Method Performance: UPLC-MS/MS methods have demonstrated excellent sensitivity, with limits of detection (LOD) and quantification (LOQ) in the low picogram per milliliter range. For example, a validated method for a similar isoprostane reported an LOD of 0.8 pg/mL and an LOQ of 2.5 pg/mL in plasma. mdpi.com These methods also show a wide linear range of detection. mdpi.com
Sample Preparation: Sample preparation for LC-MS/MS analysis typically involves solid-phase extraction (SPE) to clean up and concentrate the analyte from biological matrices like urine and plasma. researchgate.netfrontiersin.org Weak anion exchange SPE plates are often used for this purpose. frontiersin.org
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a planar chromatographic technique that can be used for the separation and qualitative identification of prostaglandins. nih.gov It is particularly useful for distinguishing between diastereomers of prostaglandins. nih.gov
In TLC, a stationary phase, typically silica (B1680970) gel, is coated on a flat support like a glass or aluminum plate. chemistryhall.com The sample is applied to the plate, which is then placed in a sealed chamber with a solvent system (mobile phase). The solvent moves up the plate by capillary action, and the components of the sample separate based on their differential partitioning between the stationary and mobile phases. chemistryhall.com
While TLC is a simpler and more cost-effective technique compared to GC-MS and LC-MS/MS, it generally offers lower sensitivity and is not as well-suited for quantitative analysis. nih.gov However, it can be a valuable tool for initial screening and for purifying samples prior to analysis by other methods. nih.gov For instance, further purification of samples by TLC after solid-phase extraction is sometimes recommended before GC-MS analysis to remove co-eluting peaks. nih.gov
Sample Preparation and Purification Strategies for Accurate Quantification
The accurate quantification of 8-iso Prostaglandin (B15479496) E1 (8-iso PGE1) in biological matrices is contingent upon meticulous sample preparation and purification. These initial steps are critical for removing interfering substances, concentrating the analyte, and ensuring compatibility with the subsequent analytical instrumentation. The choice of methodology is often dictated by the complexity of the sample matrix (e.g., plasma, urine, tissue homogenate) and the sensitivity required for the analysis.
Solid Phase Extraction (SPE)
Solid Phase Extraction (SPE) is a widely employed technique for the purification and concentration of prostaglandins and their isomers from complex biological fluids. This chromatographic technique relies on the partitioning of solutes between a liquid phase (the sample) and a solid stationary phase. For the extraction of prostaglandins like 8-iso PGE1, reversed-phase SPE cartridges, such as C18, are commonly utilized.
A typical SPE protocol for the extraction of Prostaglandin E1 (PGE1), which is analogous for 8-iso PGE1, from acidified human plasma involves the following steps:
Conditioning of the C18 cartridge with an organic solvent (e.g., methanol) followed by water to activate the stationary phase.
Loading of the acidified plasma sample onto the cartridge.
Washing the cartridge with a weak solvent to remove hydrophilic impurities while retaining the analyte.
Eluting the analyte of interest with a stronger organic solvent (e.g., ethyl acetate).
Further purification can be achieved using a subsequent SPE step with a different stationary phase, such as silica (Si), to separate the analyte from other lipidic components. This multi-step SPE approach significantly enhances the purity of the extract prior to instrumental analysis.
Immunoaffinity Column Chromatography (IAC)
Immunoaffinity Column Chromatography (IAC) offers a highly selective method for the isolation of specific analytes from complex mixtures. This technique utilizes the specific binding affinity between an antibody and its target antigen. In the context of 8-iso PGE1 analysis, monoclonal antibodies specific to PGE1 can be immobilized onto a solid support within a chromatography column.
The IAC process generally involves:
Passing the biological sample through the column, where the 8-iso PGE1 is selectively captured by the immobilized antibodies.
Washing the column to remove all unbound components.
Eluting the purified 8-iso PGE1 by altering the buffer conditions (e.g., changing pH or ionic strength) to disrupt the antibody-antigen interaction.
The high specificity of IAC can significantly reduce matrix effects and improve the accuracy of quantification, particularly for low-concentration analytes in complex biological samples.
Derivatization Methods for Enhanced Detection
For analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), derivatization is often a necessary step to improve the volatility and thermal stability of prostaglandins, as well as to enhance their ionization efficiency for detection.
A common derivatization strategy for PGE1, which can be applied to 8-iso PGE1, involves a two-step process:
Methoximation : The ketone groups of the prostaglandin are converted to methoximes.
Esterification and Silylation : The carboxyl group is converted to a pentafluorobenzyl (PFB) ester, and the hydroxyl groups are converted to trimethylsilyl (TMS) ethers.
This derivatization scheme produces a molecule with excellent chromatographic properties and a high response in negative-ion chemical-ionization mass spectrometry, allowing for highly sensitive detection.
Method Validation Criteria (e.g., precision, selectivity, sensitivity, linearity)
The validation of an analytical method is crucial to ensure the reliability and accuracy of the obtained results. The validation process assesses several key parameters:
Precision : This refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is typically expressed as the coefficient of variation (%CV) and is assessed at two levels:
Intra-assay precision (repeatability) : The variation within a single analytical run.
Inter-assay precision (reproducibility) : The variation between different analytical runs. For bioanalytical methods, a precision of <15% is generally considered acceptable.
Selectivity : This is the ability of the analytical method to differentiate and quantify the analyte in the presence of other components in the sample. In the context of 8-iso PGE1, the method must be able to distinguish it from other structurally similar prostaglandins and isoprostanes.
Sensitivity : The sensitivity of an analytical method is defined by its limit of detection (LOD) and lower limit of quantification (LLOQ).
LOD : The lowest concentration of an analyte that can be reliably detected.
LLOQ : The lowest concentration of an analyte in a sample that can be quantitatively determined with acceptable precision and accuracy. For a GC-MS/MS method for PGE1, an LLOQ of 2 pg/ml has been reported.
Linearity : This is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. The linearity of a method is typically evaluated by analyzing a series of standards of known concentrations and is often expressed by the correlation coefficient (R²) of the calibration curve, which should ideally be close to 1.0.
The table below summarizes typical method validation parameters for the analysis of prostaglandins using mass spectrometry-based methods.
| Validation Parameter | Typical Acceptance Criteria | Example Finding for a Prostaglandin Assay |
| Linearity (R²) | > 0.99 | 0.999 |
| Precision (%CV) | < 15% | Intra-day: 3.9% - 4.5%; Inter-day: 4.3% - 5.7% |
| Accuracy (Recovery) | 85% - 115% | > 85% |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 | 2 pg/ml for PGE1 |
Advanced Research Models and Methodologies for Studying 8 Iso Prostaglandin E1
In Vitro Experimental Models
In vitro models are fundamental for investigating the direct cellular and tissue-level effects of 8-iso-PGE1, allowing for the examination of its mechanisms of action in controlled environments.
Isolated tissue preparations have been instrumental in characterizing the biological activity of 8-iso-PGE1, particularly its effects on smooth muscle tone.
Vascular Smooth Muscle: Studies using isolated canine pulmonary veins have identified 8-iso-PGE1 as a spasmodic agent, inducing contraction of the vascular smooth muscle medchemexpress.com. Further research on human and canine pulmonary vascular smooth muscle has confirmed the vasoconstrictor actions of isoprostanes, including 8-iso-PGE1 medchemexpress.com.
Airway Smooth Muscle: While direct studies on 8-iso-PGE1 are limited, research on the related compound 8-iso-PGE2 in bovine tracheal tissues has shown that it can augment the contractile responses of airway smooth muscle to various bronchoconstrictors physiology.org. This suggests that isoprostanes may play a role in airway hyperresponsiveness. However, in the same study, 8-iso-PGE1 itself only demonstrated a minor contractile response at the highest concentrations tested physiology.org.
Retina: The effects of isoprostanes have also been investigated in neural tissue. For instance, studies on isolated bovine retinae have explored the dual effects of various isoprostanes on neurotransmitter release caymanchem.com. This indicates a potential role for these compounds in retinal neurobiology, although specific actions of 8-iso-PGE1 in this context require further detailed investigation.
Cell culture systems offer a reductionist approach to pinpoint the cellular and molecular signaling pathways affected by 8-iso-PGE1. Despite the broad range of biological activities attributed to prostaglandins (B1171923) and isoprostanes, specific research on the effects of 8-iso-PGE1 across many common cell types is not extensively documented in the available scientific literature.
One notable study identified 8-iso-PGE1 as an activator of Nurr1, a nuclear receptor crucial for the development and maintenance of dopaminergic neurons. In cell-based reporter assays, 8-iso-PGE1 was shown to dose-dependently increase the transcriptional activity of Nurr1 nih.gov. This finding suggests a potential role for 8-iso-PGE1 in neuroprotective signaling pathways.
However, detailed research findings on the specific effects of 8-iso-PGE1 on the following cell types are limited in the reviewed literature:
Fibroblasts
Macrophages
Osteoblasts
Endothelial cells
Airway smooth muscle cells
While numerous studies detail the effects of the closely related Prostaglandin (B15479496) E1 (PGE1) and another isoprostane, 8-iso-PGE2, on these cell types, the direct actions of 8-iso-PGE1 remain a subject for future investigation.
In Vivo Animal Models for Mechanistic Studies
In vivo animal models are critical for understanding the integrated physiological effects of 8-iso-PGE1 within a whole organism. The dog has been a key model for characterizing the cardiovascular actions of this compound.
In anesthetized dogs, 8-iso-PGE1 has been established as a potent pulmonary vasoconstrictor caymanchem.com. Studies comparing its effects to its parent compound, PGE1, have revealed distinct hemodynamic profiles. Intravenous administration of 8-iso-PGE1 leads to a significant increase in pulmonary arterial pressure, an effect that is markedly greater than that produced by PGE1. Conversely, its effect on systemic arterial pressure is a slight decrease, which is considerably less potent than the systemic hypotensive effect of PGE1. These studies indicate that 8-iso-PGE1's primary vascular effect is targeted at the pulmonary circulation.
| Hemodynamic Parameter | Effect of 8-iso-PGE1 | Effect of PGE1 | Relative Potency Comparison |
|---|---|---|---|
| Pulmonary Arterial Pressure | Increase | Increase | 8-iso-PGE1 is approximately 5 times more potent than PGE1 |
| Systemic Arterial Pressure | Slight Decrease | Decrease | 8-iso-PGE1 is approximately 1/125 to 1/250 as potent as PGE1 |
| Heart Rate | Slight Increase | Increase | Qualitatively similar, but the magnitude of the effect is smaller with 8-iso-PGE1 |
| Myocardial Contractile Force | Slight Increase | Increase | Qualitatively similar, but the magnitude of the effect is smaller with 8-iso-PGE1 |
Pharmacological Tools and Specific Modulators for Isoprostane Pathways
The pharmacological investigation of isoprostane pathways, including those activated by 8-iso-PGE1, relies on specific modulators to identify receptor interactions and downstream signaling events. All eicosanoids, including 8-iso-PGE1, are known to function locally through receptor-mediated G-protein linked signaling pathways hmdb.ca.
The actions of many isoprostanes are mediated through known prostanoid receptors, such as the thromboxane (B8750289) (TP) and prostaglandin E (EP) receptors. However, the precise receptor profile for 8-iso-PGE1 is not as clearly defined as for other isoprostanes like 8-iso-PGE2 or 8-iso-PGF2α. Research on 8-iso-PGE2 has utilized pharmacological tools such as:
SQ29548: A thromboxane A2 (TP) receptor antagonist, which has been shown to inhibit the effects of 8-iso-PGE2 on endothelial cells nih.gov.
SC51089: A prostanoid EP1-receptor antagonist, which can inhibit contractions induced by 8-iso-PGE2 in isolated tissue preparations nih.gov.
H89: A protein kinase A (PKA) inhibitor, used to block downstream signaling of cAMP, which is elevated by 8-iso-PGE2 in endothelial cells nih.gov.
While these tools have been effective in studying other isoprostanes, their specific utility in selectively modulating the pathways of 8-iso-PGE1 has not been extensively documented. The identification and characterization of specific antagonists and modulators for the 8-iso-PGE1 signaling cascade remain an important area for future research to fully delineate its mechanism of action.
Future Research Directions and Mechanistic Explorations of 8 Iso Prostaglandin E1
Elucidation of Novel Receptors and Signaling Pathways for Isoprostanes
Isoprostanes exert their biological effects by interacting with cell surface receptors, though their specific receptor pharmacology is not fully elucidated. While it is established that many isoprostanes, particularly F2-isoprostanes like 8-iso-PGF2α, can act as agonists at prostanoid receptors, such as the thromboxane (B8750289) A2 (TP) receptor, there is evidence suggesting the existence of unique, yet-to-be-identified isoprostane receptors. tandfonline.comnih.gov For instance, 8-iso PGE2 has been shown to interact with the platelet thromboxane/endoperoxide receptor, but studies also point to a potential unique isoprostane receptor. lipidmaps.orgcaymanchem.com
8-iso PGE1 itself is known to be a spasmodic agent and can cause vasodilation, with effects on pulmonary circulation similar in potency to PGF2α. caymanchem.commedchemexpress.com The downstream signaling pathways activated by 8-iso PGE1 are an active area of research. For its counterpart, Prostaglandin (B15479496) E1 (PGE1), signaling is known to occur through the EP receptor family, often leading to the activation of the adenylate cyclase/cAMP pathway, which in turn involves cAMP-dependent protein kinase A. tdl.orgnih.govnih.gov Future research must focus on determining if 8-iso PGE1 utilizes these same EP receptors and pathways, or if it signals through distinct mechanisms, possibly involving novel receptors. The identification of such receptors would be a critical step in understanding the specific biological actions of E-ring isoprostanes and developing targeted therapeutic agents.
Comprehensive Understanding of Isoprostane-Prostaglandin Cross-Talk
The interplay between isoprostanes and prostaglandins (B1171923) is a complex area of research, given their structural similarities but distinct primary formation pathways. Prostaglandins are products of the enzymatic COX pathway, which is central to inflammation. caymanchem.com Isoprostanes are primarily generated non-enzymatically via lipid peroxidation. caymanchem.com However, this distinction is not absolute. Studies have shown that COX enzymes can also contribute to the formation of certain isoprostanes, such as 8-epi PGF2α, particularly during platelet activation. nih.govresearchgate.netnih.gov This dual-formation mechanism represents a significant point of cross-talk, confounding the interpretation of 8-iso-PGF2α solely as a marker of non-enzymatic oxidative stress. nih.gov
This enzymatic contribution to isoprostane levels suggests a complex regulatory interplay. For example, in inflammatory models, COX inhibitors have been shown to suppress the production of both prostaglandin E2 and 8-isoprostaglandin F2α, providing evidence for COX-dependent formation of isoprostanes in certain contexts. nih.gov The cross-talk also occurs at the receptor level, where isoprostanes and prostaglandins can compete for binding to the same prostanoid receptors, such as the TP receptor. nih.gov A comprehensive understanding of this interplay is crucial for accurately interpreting biomarker data and for understanding the integrated physiological response to oxidative stress and inflammation.
| Feature | Prostaglandins (e.g., PGE1, PGE2) | Isoprostanes (e.g., 8-iso PGE1) |
|---|---|---|
| Primary Formation Pathway | Enzymatic, via Cyclooxygenase (COX) enzymes. nih.govcaymanchem.com | Primarily non-enzymatic, via free-radical catalyzed lipid peroxidation. nih.govtandfonline.com |
| Secondary Formation Pathway | N/A | Can be formed enzymatically by COX enzymes under certain conditions. nih.govnih.gov |
| Primary Stimulus | Inflammatory stimuli, cytokines, growth factors. caymanchem.com | Oxidative stress, reactive oxygen species. nih.govmdpi.com |
| Known Receptors | Prostanoid receptors (e.g., EP, DP, FP, IP, TP). tdl.org | Can act on prostanoid receptors (e.g., TP); evidence for unique isoprostane receptors exists. tandfonline.comnih.gov |
Development of Advanced Analytical Biomarkers for Oxidative Stress
Isoprostanes, particularly F2-isoprostanes, have become widely accepted as reliable biomarkers for assessing oxidative stress in vivo. tandfonline.comresearchgate.net Their utility stems from several advantages over other markers: they are stable molecules, specific products of lipid peroxidation, formed in vivo, detectable in various biological fluids, and their levels are not affected by dietary lipids. ijomeh.eu The measurement of urinary or plasma 8-iso-PGF2α is frequently used as a noninvasive biomarker of systemic oxidative stress in a multitude of diseases, including prostate cancer, depression, and preeclampsia. mdpi.comnih.govmdpi.com
Future research is focused on refining these biomarkers for greater diagnostic and prognostic power. One advanced approach is the measurement of the 8-iso-PGF2α to PGF2α ratio, which can help distinguish between the enzymatic (inflammatory) and non-enzymatic (oxidative stress) origins of 8-iso-PGF2α. nih.govnih.govresearchgate.net Furthermore, advancements in analytical techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), offer high sensitivity and specificity for detecting not just 8-iso-PGF2α but a broader spectrum of isoprostanes, including 8-iso PGE1. mdpi.com Developing assays that can simultaneously quantify a panel of different isoprostane isomers may provide a more detailed "oxidative stress signature" for various diseases. This could lead to biomarkers that are not only diagnostic but also capable of monitoring disease progression and response to antioxidant therapies. nih.gov
Mechanistic Insights into Disease Progression Mediated by 8-iso Prostaglandin E1
Elevated levels of isoprostanes are associated with a wide range of human diseases characterized by oxidative injury. nih.gov For example, increased 8-iso-PGF2α is linked to cardiovascular diseases like hypertension and atherosclerosis, pulmonary diseases, and neurodegenerative conditions. ijomeh.eunih.gov In community-acquired pneumonia, higher serum 8-iso-PGF2α levels are positively associated with disease severity and risk of death. frontiersin.org Similarly, in endometriosis, elevated levels of 8-iso-PGF2α in urine and peritoneal fluid implicate oxidative stress in the disease's pathophysiology. researchgate.net
While much of the research has centered on F2-isoprostanes, E-ring isoprostanes like 8-iso PGE1 also possess potent biological activity. 8-iso PGE1 is a known pulmonary vasoconstrictor. caymanchem.com The mechanisms by which these molecules contribute to disease progression are a critical area of investigation. It is hypothesized that the formation of isoprostanes within cell membranes can alter membrane fluidity and integrity. nih.gov Furthermore, upon release, they can act as signaling molecules that promote vasoconstriction, inflammation, and smooth muscle cell proliferation, all of which are key events in the pathogenesis of cardiovascular disease. nih.gov Future studies must delineate the specific contribution of 8-iso PGE1 to these processes, distinguishing its role from that of other isoprostanes and prostaglandins to identify targeted therapeutic opportunities.
| Disease | Associated Isoprostane | Observed Pathophysiological Role |
|---|---|---|
| Cardiovascular Disease | 8-iso-PGF2α | Induces vasoconstriction, platelet activation, and smooth muscle proliferation. nih.gov |
| Community-Acquired Pneumonia | 8-iso-PGF2α | Levels correlate with disease severity, length of hospital stay, and mortality. frontiersin.org |
| Preeclampsia | 8-iso-PGF2α | Serves as a predictive biomarker; levels are significantly higher in patients. mdpi.comresearchgate.net |
| Mood Disorders (MDD & BP) | 8-iso-PGF2α | Serum levels are significantly higher in patients compared to controls, indicating disturbed redox balance. nih.gov |
| Endometriosis | 8-iso-PGF2α | Increased levels in urine and peritoneal fluid suggest a role for oxidative stress in pathogenesis. researchgate.net |
Investigation of Stereoisomer-Specific Biological Activities and Formation
A key structural difference between prostaglandins and isoprostanes lies in the stereochemistry of their side chains. In prostaglandins, the two side chains are oriented trans to the cyclopentane ring, whereas in isoprostanes, they are predominantly in a cis configuration. ijomeh.eu The free-radical-mediated formation process can generate a large number of stereoisomers for any given isoprostane. For F2-isoprostanes, 64 different stereoisomers can be formed.
The biological activity of these different isomers is an area requiring deeper exploration. It is plausible that different stereoisomers possess distinct binding affinities for various receptors, leading to different physiological effects. For example, some cyclopentenone isoprostanes, which are dehydration products of E- and D-ring isoprostanes, are highly reactive and can form adducts with cellular proteins, potentially altering their function. nih.gov Research has shown that cyclopentenone PGs and isoprostanes can directly excite nociceptors by activating the TRPA1 irritant receptor, contributing to inflammatory pain. pnas.org
Future research should aim to synthesize specific stereoisomers of 8-iso PGE1 and test their individual biological activities. nih.gov This would clarify whether the observed effects of 8-iso PGE1 preparations are due to a single potent isomer or the combined action of several. Furthermore, investigating whether specific disease states or types of oxidative stress lead to the preferential formation of certain stereoisomers could yield more specific biomarkers and a more nuanced understanding of lipid peroxidation in pathology.
Q & A
Basic Research Questions
Q. What are the primary pathways for the formation of 8-iso Prostaglandin E1, and how can researchers reliably measure its levels in biological samples?
- Methodological Answer : this compound is an isoprostane generated via non-enzymatic peroxidation of arachidonic acid under oxidative stress conditions . To quantify it, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its sensitivity in distinguishing isomers. Researchers should validate assays using deuterated internal standards (e.g., 8-iso Prostaglandin F2α-d4) to control for matrix effects . Pre-analytical steps, such as stabilizing samples with antioxidants (e.g., butylated hydroxytoluene), are critical to prevent artifactual oxidation during storage .
Q. What known biological activities of this compound are relevant to experimental models, and what assays are suitable for characterizing these effects?
- Methodological Answer : this compound exhibits dual vasoactive properties, inducing spasms in canine pulmonary veins while promoting vasodilation in other vascular beds . To study these effects, isolated tissue preparations (e.g., aortic rings or pulmonary vein segments) can be used with force transducers to measure contractile responses. For mechanistic insights, pair these assays with receptor antagonism studies (e.g., EP1/EP3 receptor blockers) or nitric oxide synthase inhibitors to dissect signaling pathways .
Advanced Research Questions
Q. How can researchers reconcile contradictory data on the biological potency of this compound across different experimental systems?
- Methodological Answer : Contradictions may arise from differences in isomer composition, tissue-specific receptor expression, or oxidative stress levels. For example, 8-iso Prostaglandin F2β, a structural analog, shows weak activity in human umbilical vein assays but significant effects in guinea pig models . To address variability:
- Standardize isomer purity : Use high-purity commercial standards (≥98%) and verify via nuclear magnetic resonance (NMR) .
- Contextualize oxidative stress : Measure concurrent biomarkers (e.g., malondialdehyde, glutathione) to correlate this compound levels with systemic redox status .
- Cross-validate models : Compare results across species (e.g., rodents vs. canines) and in vitro/in vivo systems .
Q. What experimental designs are optimal for investigating the role of this compound in oxidative stress-related pathologies?
- Methodological Answer : Focus on longitudinal studies in disease models with inherent oxidative stress (e.g., chronic kidney disease, atherosclerosis). Key considerations:
- Intervention arms : Include cohorts treated with antioxidants (e.g., N-acetylcysteine) or cyclooxygenase inhibitors to isolate this compound’s contribution .
- Endpoint analysis : Combine LC-MS/MS quantification with transcriptomic profiling (e.g., RNA-seq of oxidative stress genes) to link metabolite levels to molecular pathways .
- Statistical rigor : Use mixed-effects models to account for intra-subject variability in longitudinal data .
Q. How can researchers differentiate the enzymatic vs. non-enzymatic origins of this compound in complex biological systems?
- Methodological Answer :
- Enzymatic blockade : Use cyclooxygenase (COX) inhibitors (e.g., indomethacin) in cell cultures. Persistent this compound production after COX inhibition confirms non-enzymatic peroxidation .
- Isotope tracing : Incubate cells with deuterated arachidonic acid and track incorporation into this compound via LC-MS .
- Genetic models : Compare this compound levels in wild-type vs. COX-knockout animals .
Data Analysis and Reproducibility
Q. What statistical approaches are recommended for analyzing dose-response relationships of this compound in preclinical studies?
- Methodological Answer :
- Non-linear regression : Fit data to sigmoidal dose-response curves (e.g., Hill equation) to estimate EC50 values .
- Bootstrap resampling : Assess confidence intervals for small-sample studies (n < 10) .
- Meta-analysis : Pool data from multiple studies to identify consensus potency ranges, addressing outliers via sensitivity analysis .
Q. How should researchers address potential confounding factors when measuring this compound in human clinical samples?
- Methodological Answer :
- Covariate adjustment : Include age, smoking status, and comorbidities (e.g., diabetes) in multivariate models .
- Batch correction : Use ComBat or similar algorithms to normalize data across LC-MS runs .
- Blinded analysis : Ensure technicians are blinded to clinical outcomes to reduce measurement bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
